4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Overview
Description
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that has garnered significant attention due to its unique chemical and biological properties. This compound is characterized by its molecular formula C8H4N2OS and a molecular weight of 176.2 g/mol . It is primarily used in research and development, particularly in the field of heterocyclic chemistry .
Preparation Methods
The synthesis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile can be achieved through various synthetic routes. One efficient method involves a domino strategy for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in water . This method is catalyst-free and utilizes readily available starting materials, making it a green and efficient approach. The reaction conditions typically involve the use of water as the reaction medium and simple crystallization to obtain the final product with yields ranging from 76% to 94% .
Chemical Reactions Analysis
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include cytochrome P450-mediated metabolism and ester bond hydrolysis . The major products formed from these reactions include thiolactone derivatives and other bioactive metabolites .
Scientific Research Applications
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential antimicrobial and antiproliferative activities . Additionally, it is used in the development of new drugs and therapeutic agents due to its unique chemical structure and biological properties .
Mechanism of Action
The mechanism of action of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the biotransformation of prasugrel, a related thienopyridine prodrug, involves ester bond hydrolysis and cytochrome P450-mediated metabolism to form active metabolites . These metabolites exert their effects by inhibiting platelet aggregation and activation .
Comparison with Similar Compounds
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile can be compared with other similar compounds, such as 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile . While both compounds share a similar core structure, the presence of different substituents, such as the bromine atom in the latter, can significantly alter their chemical and biological properties
Properties
IUPAC Name |
4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)6-1-2-12-7(5)6/h1-2,4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPNWIRCTPUMKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593857 | |
Record name | 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55040-34-1 | |
Record name | 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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